![molecular formula C16H20N8O B2842377 N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198168-23-7](/img/structure/B2842377.png)

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

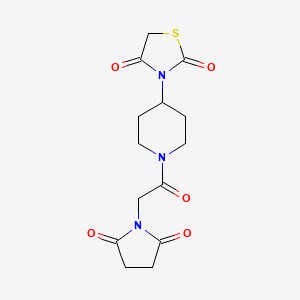

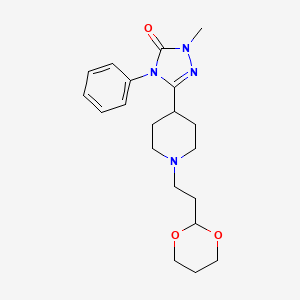

The compound “N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, an oxadiazole ring, a triazolopyridazine ring, and an azetidine ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The oxadiazole and triazolopyridazine rings are aromatic, contributing to the stability of the molecule. The presence of nitrogen atoms in these rings also allows for the formation of hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and rings. The oxadiazole ring, for example, is known to participate in various chemical reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents present .Aplicaciones Científicas De Investigación

- Researchers at Purdue University have developed a technology called RPOC (real-time precision opto-control) . RPOC enables site-specific and chemical-specific control of processes within live cells using a laser-based approach .

Cellular Opto-Control for Drug Discovery

Wearable Electronics and Energy Storage

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component in signal transduction pathways that regulate cellular responses to cytokines and stress. It plays a significant role in cellular processes such as proliferation, differentiation, stress response, apoptosis, and survival.

Mode of Action

It is likely that the compound binds to the active site of the kinase, inhibiting its activity and thus disrupting the signal transduction pathways it regulates .

Biochemical Pathways

The inhibition of MAPK14 affects multiple biochemical pathways. As MAPK14 is involved in the regulation of various cellular processes, its inhibition can lead to changes in cell proliferation, differentiation, and survival. The exact pathways affected would depend on the specific cellular context .

Pharmacokinetics

Compounds with similar structures have been shown to have good oral bioavailability .

Result of Action

The inhibition of MAPK14 by this compound could potentially lead to a decrease in cell proliferation and survival, and an increase in apoptosis. This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Propiedades

IUPAC Name |

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N8O/c1-10-17-18-13-5-6-14(21-24(10)13)23-7-12(8-23)22(2)9-15-19-20-16(25-15)11-3-4-11/h5-6,11-12H,3-4,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKXCCWLKDANOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CC4=NN=C(O4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)

![4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2842303.png)

![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)

![4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2842316.png)

![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)